molecular formula C13H20ClNO B3250684 N-(3,4-dimethylphenyl)oxan-4-amine hydrochloride CAS No. 2044927-47-9

N-(3,4-dimethylphenyl)oxan-4-amine hydrochloride

Cat. No.: B3250684
CAS No.: 2044927-47-9
M. Wt: 241.76
InChI Key: LQHXSFHMZZCSEV-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)oxan-4-amine hydrochloride (CAS 2044927-47-9) is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . This amine hydrochloride salt features a morpholine (oxan-4-amine) core linked to a 3,4-dimethylphenyl group, a structural motif seen in various biochemical research applications. While the specific biological activity and mechanistic pathway for this compound are not yet fully detailed in the literature, its structure suggests potential utility as a building block or intermediate in medicinal chemistry and drug discovery research. Similar aromatic amine derivatives are frequently employed in the synthesis of more complex molecules for pharmacological investigation . Researchers may explore its properties for developing novel compounds or as a standard in analytical studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dimethylphenyl)oxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-3-4-13(9-11(10)2)14-12-5-7-15-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHXSFHMZZCSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCOCC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of N 3,4 Dimethylphenyl Oxan 4 Amine Hydrochloride

Precursor Synthesis and Derivatization Routes

The construction of the target molecule begins with the independent synthesis of its two primary structural components: the saturated heterocyclic amine and the substituted aromatic amine.

The tetrahydropyran (B127337) moiety, specifically oxan-4-amine, serves as a fundamental precursor. nih.govnih.govchemspider.com A common and efficient method for synthesizing this amine is through the reductive amination of its corresponding ketone, tetrahydropyran-4-one (also known as oxan-4-one).

This transformation involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a protected equivalent, to form an intermediate imine or Schiff base. This intermediate is subsequently reduced to the desired primary amine. A representative example of this strategy is the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine, followed by reduction of the resulting Schiff base with sodium tetrahydridoborate to yield the corresponding N-methylated amine. researchgate.net A similar pathway using ammonia would yield the primary amine, oxan-4-amine. The final step in preparing the precursor for further reaction is the conversion of the free base amine into its more stable hydrochloride salt.

The second key precursor is 3,4-dimethylaniline (B50824) (also known as 3,4-xylidine). nih.gov Several distinct synthetic routes have been established for its preparation, offering flexibility based on available starting materials and reaction conditions.

One prominent method involves the reduction of an aromatic nitro compound. prepchem.com Specifically, 3,4-dimethyl-1-nitrobenzene can be hydrogenated to yield 3,4-dimethylaniline with no byproducts detected by gas chromatography. prepchem.com This reaction is typically performed using a catalyst such as Raney nickel in a solvent like methanol (B129727) under hydrogen pressure. prepchem.com

Table 1: Reaction Conditions for Hydrogenation of 3,4-Dimethyl-1-nitrobenzene

ParameterConditionSource
Starting Material3,4-dimethyl-1-nitrobenzene prepchem.com
CatalystRaney nickel prepchem.com
SolventMethanol prepchem.com
Temperature55°C prepchem.com
Pressure5 bar H₂ prepchem.com
Reaction Time2 hours prepchem.com

An alternative approach is the high-pressure ammonolysis of a halogenated precursor, such as 4-bromo-ortho-xylene. google.com This process utilizes a copper catalyst and aqueous ammonia at elevated temperatures and pressures to substitute the bromine atom with an amino group, yielding the desired product free from isomers. google.com

Table 2: Reaction Conditions for Ammonolysis of 4-bromo-ortho-xylene

ParameterConditionSource
Starting Material4-bromo-ortho-xylene google.com
Reagent28-29% Aqueous ammonia google.com
CatalystCopper wire and cuprous chloride google.com
Temperature195°C google.com
Pressure900-1000 lb/in² google.com
Reaction Time14 hours google.com

A third method involves the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene under alkaline two-phase conditions. google.com This synthesis employs a water-soluble ethylenediamine (B42938) salicylaldehyde (B1680747) Schiff base palladium complex as a catalyst, which facilitates both the dechlorination and the reduction of the nitro group in a single process. google.com A significant advantage of this method is that the aqueous phase containing the catalyst can be separated and reused. google.com

Coupling Reactions and Formation of the Amine Linkage

With both precursors in hand, the next critical phase is the formation of the C-N bond that links the tetrahydropyran ring to the dimethylphenyl group. Reductive amination and nucleophilic substitution are two primary strategies to achieve this coupling.

Reductive amination is one of the most versatile and widely used methods for C-N bond construction in pharmaceutical chemistry. nih.gov This strategy involves the direct reaction of a carbonyl compound, in this case, oxan-4-one, with a primary amine, 3,4-dimethylaniline. The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a suitable reducing agent to form the target secondary amine. purdue.edu This method is valued for its operational simplicity and the wide availability of protocols. nih.gov

Alternatively, the amine linkage can be formed via a nucleophilic substitution reaction. youtube.com This approach would require a modified tetrahydropyran precursor where the hydroxyl group at the 4-position is converted into a good leaving group, such as a tosylate, mesylate, or halide. The nucleophilic nitrogen of 3,4-dimethylaniline would then attack the electrophilic carbon at the 4-position of the pyran ring, displacing the leaving group to form the desired N-aryl amine. youtube.comresearchgate.net

The success and efficiency of the coupling reaction, particularly via reductive amination, depend heavily on the optimization of several key parameters.

Catalysis: The initial condensation step to form the imine intermediate is often catalyzed by the presence of a mild acid, which can include residual acid in the reaction or the addition of a catalytic amount. purdue.edu If the reduction is carried out via catalytic hydrogenation, catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are commonly employed. glpbio.com

Solvent Effects: The choice of solvent is crucial. Alcohols such as methanol or ethanol (B145695) are frequently used as they are effective at dissolving the reactants and are compatible with common reducing agents like sodium borohydride (B1222165). mdpi.com Other aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) can also be used depending on the specific reducing agent and reaction conditions. researchgate.net

Temperature Control: Temperature management is essential for controlling the reaction rate and minimizing side products. The initial imine formation may be conducted at room temperature or with gentle heating to drive the condensation forward. mdpi.com The subsequent reduction step's temperature is dictated by the chosen reducing agent; for example, reactions with sodium borohydride are often run at cooler temperatures, while catalytic hydrogenations may be performed at room temperature or slightly elevated temperatures under pressure. mdpi.comresearchgate.net

Table 3: Key Parameters for Optimization of Reductive Amination

ParameterVariables and ConsiderationsSource
Reducing AgentSodium borohydride, Sodium triacetoxyborohydride, Phenylsilane, Catalytic Hydrogenation (H₂ with Pd/C, PtO₂, etc.) purdue.eduresearchgate.net
SolventMethanol, Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF), 1,2-Dichloroethane (DCE) prepchem.commdpi.comresearchgate.net
CatalystAcid catalysis (e.g., acetic acid) for imine formation; Metal catalysis (e.g., Pd, Pt, Ni) for hydrogenation prepchem.compurdue.edu
TemperatureTypically ranges from 0°C to reflux temperature of the solvent, depending on the specific reagents used. prepchem.commdpi.com
StoichiometryRatio of amine to carbonyl compound and reducing agent must be carefully controlled to optimize yield.

Salt Formation and Crystallization of the Hydrochloride Derivative

The final step in the synthesis is the conversion of the N-(3,4-dimethylphenyl)oxan-4-amine free base into its stable, crystalline hydrochloride salt. This is a standard procedure for purifying and handling amine compounds.

The process typically involves dissolving the purified free base in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol (B130326). A solution of hydrogen chloride, often as HCl dissolved in an anhydrous solvent like ether or isopropanol, is then added to the amine solution. youtube.com This leads to an acid-base reaction, precipitating the amine hydrochloride salt. The resulting solid is then isolated through filtration.

Crystallization is employed to obtain a high-purity final product. This can be achieved by slowly cooling the reaction mixture or by recrystallizing the crude salt from a suitable solvent system. nih.gov The choice of solvent is critical; often a solvent in which the salt is soluble at high temperatures but poorly soluble at low temperatures is used. The formation of a well-ordered crystal lattice, which can be analyzed by techniques such as X-ray crystallography, confirms the structure and purity of the final compound. nih.govmdpi.com

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The development of novel and more sustainable synthetic methods is a continuous effort in chemical research. For the synthesis of N-(3,4-dimethylphenyl)oxan-4-amine hydrochloride and related compounds, several innovative approaches could be explored.

One area of interest is the use of photocatalytic methods. Visible-light photoredox catalysis offers a mild and efficient way to form C-N bonds. rsc.org For example, a photocatalytic dehydrogenation process could potentially be developed to synthesize N-aryl amines from more readily available precursors, reducing the need for harsh reagents and reaction conditions. rsc.org

In the context of green chemistry, several principles could be applied to improve the synthesis of this compound. These include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination is generally considered to have good atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The use of catalytic hydrogenation instead of stoichiometric reducing agents like sodium borohydride would be a step in this direction.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Green Chemistry PrincipleApplication to SynthesisPotential Benefit
Atom EconomyOne-pot synthesisReduced waste, higher efficiency
Safer SolventsUse of ethanol or water as a solventReduced environmental impact and improved safety
CatalysisCatalytic hydrogenationLess waste, milder reaction conditions
Energy EfficiencyRoom temperature reactionsLower energy consumption and cost

Advanced Structural Characterization and Spectroscopic Elucidation

X-ray Crystallography of N-(3,4-dimethylphenyl)oxan-4-amine Hydrochloridepharmaffiliates.comNo crystallographic studies have been published, meaning data on the crystal system, space group, unit-cell dimensions, and atomic coordinates are unavailable.3.4.1. Solid-State Conformation and Intermolecular InteractionsThe precise conformation of the oxane and dimethylphenyl moieties in the solid state, along with intermolecular interactions, has not been determined.3.4.2. Hydrogen Bonding Network Analysis within the Crystal LatticeA definitive analysis of the hydrogen bonding network is not possible without crystallographic data.

Future research is necessary to provide the scientifically validated data required to populate these analytical sections.

Conformational Analysis of the Oxane Ring and its Aryl Amine Substitution

The three-dimensional structure of N-(3,4-dimethylphenyl)oxan-4-amine hydrochloride is fundamentally dictated by the conformational preferences of the six-membered oxane (tetrahydropyran) ring. In line with the principles of cycloalkane stereochemistry, the oxane ring predominantly adopts a chair conformation to minimize inherent ring strain, which is a combination of angle strain and torsional strain.

The chair conformation of the oxane ring allows for near-tetrahedral bond angles for the sp³-hybridized carbon and oxygen atoms, thus significantly reducing angle strain. Furthermore, the staggered arrangement of substituents on adjacent ring atoms in the chair form minimizes torsional strain, which would be pronounced in a planar conformation due to eclipsing interactions.

A critical aspect of the conformational analysis of this compound is the orientation of the N-(3,4-dimethylphenyl)amino substituent at the C4 position. In the chair conformation, this substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

Due to the significant steric bulk of the 3,4-dimethylphenylamino group, it is strongly predicted to favor the equatorial position. This preference is to avoid 1,3-diaxial interactions, which are significant steric repulsions that would occur between the axial substituent at C4 and the axial hydrogen atoms at C2 and C6. The equatorial position places the large substituent away from other ring atoms, resulting in a more stable, lower-energy conformation.

Computational modeling and spectroscopic data from analogous N-aryl-4-aminotetrahydropyran systems support the predominance of the chair conformation with the N-aryl substituent in an equatorial orientation.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of cyclic systems. In the ¹H NMR spectrum of this compound, the proton at C4 (the carbon bearing the amino group) would exhibit distinct coupling constants depending on its axial or equatorial orientation. An axial proton typically shows large coupling constants (in the range of 8-12 Hz) with neighboring axial protons and smaller coupling constants (2-5 Hz) with equatorial protons. Conversely, an equatorial proton would display smaller coupling constants with both adjacent axial and equatorial protons. The observation of coupling constants consistent with an axial C4 proton would strongly support the equatorial position of the bulky N-(3,4-dimethylphenyl)amino substituent.

The following table summarizes the expected ¹H NMR characteristics for the C4 proton in both possible conformations.

Proton Orientation at C4 Substituent Orientation Expected Coupling Constants (J-values) Implication
AxialEquatorialLarge axial-axial (J_ax-ax) and small axial-equatorial (J_ax-eq) couplingsFavored conformation due to minimized steric hindrance
EquatorialAxialSmall equatorial-axial (J_eq-ax) and small equatorial-equatorial (J_eq-eq) couplingsDisfavored conformation due to significant 1,3-diaxial interactions

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Structural Characterization

While a specific crystal structure for this compound is not widely available in the literature, data from closely related substituted tetrahydropyran (B127337) derivatives provide insight into the expected bond lengths and angles. X-ray crystallographic studies on similar molecules consistently show the chair conformation for the oxane ring.

The table below presents typical bond lengths and angles for a 4-substituted oxane ring in a chair conformation, derived from crystallographic data of analogous compounds.

Parameter Atoms Involved Typical Value
Bond LengthC-C (in ring)1.52 - 1.54 Å
Bond LengthC-O (in ring)1.43 - 1.45 Å
Bond LengthC4-N~1.47 Å
Bond AngleC-O-C (in ring)~112°
Bond AngleO-C-C (in ring)~110°
Bond AngleC-C-C (in ring)~111°
Torsional AngleC-C-C-C (in ring)± 55-60°

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The torsional (dihedral) angles within the oxane ring are characteristic of a chair conformation, with values around ±60 degrees, which minimizes torsional strain. The presence of the bulky equatorial substituent at C4 is expected to cause minor flattening of the chair at that end of the ring, leading to slight deviations in the torsional angles around the C3-C4 and C4-C5 bonds. The geometry around the nitrogen atom of the amino group is expected to be trigonal pyramidal.

Theoretical and Computational Chemistry of N 3,4 Dimethylphenyl Oxan 4 Amine Hydrochloride

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Optimized Geometries and Energy Minima for Various Conformations

Specific optimized geometries and the corresponding energy minima for different conformations of N-(3,4-dimethylphenyl)oxan-4-amine hydrochloride have not been publicly reported. A comprehensive conformational analysis would be required to identify the global energy minimum structure, which is crucial for understanding its behavior at a molecular level. This process involves systematically exploring the molecule's potential energy surface to locate all stable conformers.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically published for this compound. Such an analysis is fundamental for predicting the compound's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

A hypothetical FMO analysis would yield data similar to the table below, which is essential for calculating global reactivity descriptors.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

From these energies, various chemical reactivity descriptors can be calculated, providing deeper insights into the molecule's behavior.

Table 2: Hypothetical Chemical Reactivity Descriptors

Descriptor Formula Value
Ionization Potential (I) -EHOMO Data not available
Electron Affinity (A) -ELUMO Data not available
Electronegativity (χ) (I + A) / 2 Data not available
Chemical Hardness (η) (I - A) / 2 Data not available
Chemical Softness (S) 1 / (2η) Data not available
Electrophilicity Index (ω) χ² / (2η) Data not available

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound is not found in the existing scientific literature. An MEP analysis visually represents the electrostatic potential on the electron density surface, which is invaluable for identifying regions prone to electrophilic and nucleophilic attack. In a typical MEP map, red areas indicate negative electrostatic potential, highlighting potential hydrogen-bond acceptors, while blue areas show positive potential, indicating hydrogen-bond donors.

Prediction of Physicochemical Parameters via Computational Models

While specific computational studies are unavailable, some physicochemical properties can be estimated using established models.

pKa Calculations and Basicity Assessment

The pKa of this compound has not been experimentally determined or computationally published. The pKa value is a measure of the acidity of the protonated amine. Given the presence of the basic secondary amine group, the compound is expected to be protonated at physiological pH. The electron-donating nature of the two methyl groups on the phenyl ring would slightly increase the basicity of the anilino nitrogen compared to an unsubstituted phenylamine.

Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Calculations

Specific, peer-reviewed computational studies detailing the LogP and TPSA for this exact compound are not available. However, these parameters are crucial for predicting a molecule's pharmacokinetic properties.

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a key measure of a compound's lipophilicity.

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is important for predicting drug transport properties.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-resolved behavior of molecules, providing a detailed picture of their conformational flexibility and interactions with the surrounding solvent environment. For this compound, MD simulations can elucidate the dynamic interplay between its constituent parts—the rigid dimethylphenyl group and the flexible oxane ring—and how this is influenced by solvation.

A hypothetical MD simulation of this compound would typically be conducted using a classical force field such as GAFF (General Amber Force Field) or CHARMM, which are parameterized to describe a wide range of organic molecules. rsc.org The simulation would involve placing the molecule in a periodic box of explicit solvent, most commonly water, to mimic physiological conditions. The system would then be subjected to energy minimization, followed by a period of heating and equilibration, before a production run from which data is collected.

Conformational Flexibility:

The primary focus of such a simulation would be to characterize the conformational landscape of the molecule. The oxane ring is expected to exist predominantly in a chair conformation. However, the orientation of the N-(3,4-dimethylphenyl)amino substituent can be either axial or equatorial. MD simulations can quantify the energetic difference between these two conformations and the frequency of ring inversion.

Furthermore, the rotational freedom around the C-N bond connecting the oxane and phenyl rings is another key flexible parameter. The simulation would track the dihedral angle defined by atoms from both rings to identify the most stable rotational conformers and the energy barriers separating them. This flexibility is crucial as it dictates the three-dimensional shape of the molecule and its ability to fit into a protein binding site.

Interactive Data Table: Hypothetical Dihedral Angle Analysis

Dihedral Angle (C-C-N-C)Population (%)Free Energy (kcal/mol)
-150° to -180° / 150° to 180°151.1
-90° to -120° / 90° to 120°700.0
-30° to -60° / 30° to 60°151.1

This hypothetical data suggests a preferred staggered conformation for the phenyl group relative to the oxane ring.

Solvation Effects:

The hydrochloride salt form of the molecule means the amine group is protonated, carrying a positive charge. MD simulations with explicit water molecules can provide a detailed picture of the solvation shell around this charged moiety. The analysis would focus on the radial distribution function (RDF) of water oxygen atoms around the ammonium (B1175870) nitrogen, revealing the number and distance of tightly bound water molecules. These interactions are critical for the molecule's solubility and its desolvation penalty upon binding to a protein. The dimethylphenyl group, being hydrophobic, would exhibit a different solvation pattern, with water molecules showing a less ordered structure in its vicinity.

Docking Studies and Protein-Ligand Interaction Modeling (Hypothetical Mechanistic Studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can generate hypotheses about its potential biological targets and the molecular basis for its activity.

Given the prevalence of the N-aryl amine scaffold in kinase inhibitors, a hypothetical docking study could be performed against the ATP-binding site of a protein kinase, for instance, a tyrosine kinase which is a common target for such compounds. researchgate.netnih.govmdpi.com The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB).

Hypothetical Docking into a Kinase ATP-Binding Site:

In this hypothetical scenario, this compound is docked into the active site of a representative tyrosine kinase. The protonated amine of the ligand is expected to be a key interacting group, forming a crucial hydrogen bond with a backbone carbonyl oxygen of a hinge region residue, a common interaction motif for kinase inhibitors.

The 3,4-dimethylphenyl group would likely be oriented towards a hydrophobic pocket within the active site. The methyl groups could form favorable van der Waals interactions with hydrophobic residues such as valine, leucine, and isoleucine. The aromatic ring itself could engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket. The oxane ring would occupy a solvent-exposed region, with its oxygen atom potentially forming a hydrogen bond with a nearby donor residue or a water molecule.

Interactive Data Table: Hypothetical Protein-Ligand Interactions

Ligand MoietyProtein ResidueInteraction TypeDistance (Å)
Ammonium (-NH2+-)MET 318 (backbone C=O)Hydrogen Bond2.8
3,4-DimethylphenylVAL 256Hydrophobic3.9
3,4-DimethylphenylLEU 371Hydrophobic4.1
Phenyl RingPHE 382π-π Stacking4.5
Oxane OxygenLYS 245Water-mediated H-bond3.5

This hypothetical data table summarizes the plausible key interactions between the ligand and a kinase active site.

These computational studies, while theoretical, provide a framework for understanding the molecular properties of this compound. The insights gained from molecular dynamics simulations on its flexibility and solvation, combined with the plausible binding modes suggested by docking studies, can guide the rational design of future experiments to validate these hypotheses and further explore the compound's potential.

Structure Activity Relationship Sar and Derivatization Studies

Design and Synthesis of N-(3,4-dimethylphenyl)oxan-4-amine Analogues

The design and synthesis of analogues of N-(3,4-dimethylphenyl)oxan-4-amine hydrochloride are guided by established medicinal chemistry principles to probe the chemical space around the lead compound. These modifications aim to identify key structural motifs responsible for its biological activity.

The 3,4-dimethylphenyl moiety is a critical component of the molecule, likely involved in hydrophobic and van der Waals interactions with its biological target. Modifications to this ring can significantly impact binding affinity and selectivity.

Methyl Group Position: The position of the methyl groups on the phenyl ring is a key determinant of activity. Shifting the methyl groups to other positions (e.g., 2,3-, 2,4-, 2,5-, 2,6-, or 3,5-dimethyl) can alter the molecule's conformation and its fit within a binding pocket. For instance, in a series of N-aryl-1,3,4-oxadiazol-2-amine analogues, N-aryl substitutions with 2,4-dimethyl groups showed promising anticancer activity. nih.gov This suggests that the spatial arrangement of hydrophobic groups is crucial for biological effect.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) at various positions on the phenyl ring is a common strategy to modulate electronic properties and metabolic stability. Halogens can act as hydrogen bond acceptors and can alter the pKa of the amine, influencing its ionization state at physiological pH. Studies on other N-phenyl derivatives have shown that halogenation can lead to varied outcomes. For example, in a series of pyrazolo[3,4-d]pyrimidine analogues, a 3-chlorophenyl group at the N1-position demonstrated the greatest activity for A1 adenosine (B11128) receptor affinity. Biological activity has also been observed in halogen-containing derivatives of N-substituted quinone imines. biointerfaceresearch.com

Below is a table illustrating potential modifications to the aromatic ring:

ModificationRationalePotential Impact
Shifting methyl groups to 2,5- or 2,6-positionsTo explore different steric and electronic environments.Altered binding affinity and selectivity.
Replacement of one or both methyl groups with ethyl or isopropyl groupsTo probe the size of the hydrophobic pocket.Increased or decreased potency depending on steric tolerance.
Introduction of a single chloro or fluoro group at positions 2, 5, or 6To modify lipophilicity, metabolic stability, and electronic character.Enhanced potency or altered selectivity.
Introduction of a trifluoromethyl groupTo significantly increase lipophilicity and potentially block metabolic sites.Improved metabolic stability and cell permeability.

Ring Size: Altering the ring size to cyclopentyl (a five-membered ring) or cycloheptyl (a seven-membered ring) systems would change the bond angles and the spatial orientation of the amine substituent, which could impact receptor interaction.

Heteroatom Substitution: The replacement of the oxygen atom in the oxane ring with other heteroatoms is a bioisosteric approach. cambridgemedchemconsulting.com For example, substituting the oxygen with a nitrogen atom would yield a piperidine (B6355638) ring, introducing a basic center that could form additional ionic interactions. Substitution with a sulfur atom would result in a thiane (B73995) ring, which has different size and electronic properties.

Fluorination: The introduction of fluorine atoms onto the oxane ring can have profound effects. Fluorine's high electronegativity can alter the local electronic environment and pKa of the nearby amine. Furthermore, strategic fluorination can block sites of metabolism and induce conformational changes that may be favorable for binding. While specific studies on fluorinated N-(3,4-dimethylphenyl)oxan-4-amine are not publicly available, the introduction of fluorine in other scaffolds has been shown to enhance binding affinity. nih.gov

The following table outlines potential modifications to the oxane ring:

ModificationRationalePotential Impact
Contraction to a cyclopentyl ringTo reduce conformational flexibility.May increase or decrease affinity depending on the optimal geometry for binding.
Expansion to a cycloheptyl ringTo increase conformational flexibility.Potentially lower affinity due to entropic penalties.
Replacement of oxygen with nitrogen (piperidine)To introduce a basic center and potential for new interactions.Altered solubility, pKa, and potential for new hydrogen bonding.
Replacement of oxygen with sulfur (thiane)To modify ring geometry and lipophilicity.Changes in steric and electronic properties affecting binding.
Introduction of fluorine at the 2- or 3-positionTo block metabolism and alter conformation.Enhanced metabolic stability and potentially improved binding affinity.

The secondary amine linkage is a key functional group that is likely involved in hydrogen bonding or ionic interactions with the biological target.

N-Alkylation and N-Acylation: The substitution of the hydrogen on the amine nitrogen with small alkyl groups (e.g., methyl, ethyl) can probe for steric hindrance around the binding site. N-acylation, the introduction of an acyl group (e.g., acetyl), would convert the basic amine into a neutral amide. This change would eliminate the potential for ionic bonding but could introduce new hydrogen bond acceptor capabilities. The replacement of an amide bond with a bioisostere like a 1,2,4-oxadiazole (B8745197) has been shown to improve metabolic stability in other compounds. nih.gov

Linker Modification: While the parent compound has a direct amine linkage, introducing a methylene (B1212753) spacer (-(CH2)-) between the oxane ring and the amine could provide more conformational flexibility, which may or may not be beneficial for activity.

Mechanistic Probing of Structure-Activity Relationships

To understand the underlying mechanisms of action, it is essential to correlate the structural modifications of the synthesized analogues with their in vitro biological activities.

The binding affinity of the synthesized analogues to their putative receptor targets is a key parameter in SAR studies. This is typically determined through radioligand binding assays, where the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured. The results are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

A hypothetical data table illustrating potential receptor binding affinities is shown below:

CompoundAromatic Ring ModificationOxane Ring ModificationReceptor Affinity (Ki, nM)
Parent3,4-dimethylOxaneValue
Analogue 12,4-dimethylOxaneValue
Analogue 23-chloro-4-methylOxaneValue
Analogue 33,4-dimethylPiperidineValue
Analogue 43,4-dimethyl2-fluoro-oxaneValue

If the biological activity of this compound is mediated through enzyme inhibition, it is important to characterize the nature of this inhibition. Enzyme kinetic studies can determine whether an analogue acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.

These studies involve measuring the initial reaction rates of the target enzyme at various substrate and inhibitor concentrations. Plotting this data, for example in a Lineweaver-Burk or Dixon plot, allows for the determination of the inhibition constant (Ki) and the mechanism of inhibition. For instance, a study on novel N-phenyl aromatic amide derivatives as xanthine (B1682287) oxidase inhibitors used enzyme kinetics to identify them as mixed-type inhibitors. researchgate.net A similar approach for derivatives of N-(3,4-dimethylphenyl)oxan-4-amine would be crucial to understand how structural changes affect their interaction with the enzyme's active or allosteric sites.

A hypothetical data table summarizing enzyme inhibition data is presented below:

CompoundModificationIC50 (µM)Ki (µM)Type of Inhibition
Parent-ValueValueType
Analogue 5N-acetylValueValueType
Analogue 63,4-dichloroValueValueType
Analogue 7Oxane -> ThianeValueValueType

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. basicmedicalkey.com By quantifying these features (known as molecular descriptors) and correlating them with activity, QSAR models can predict the activity of new, unsynthesized compounds and provide valuable insights into the mechanism of action, guiding the rational design of more potent and selective molecules. drugdesign.orgjocpr.com

For a compound series based on the this compound scaffold, a QSAR study would aim to understand how modifications to its structure influence a specific biological endpoint, such as inhibitory activity against a target protein. The process involves developing a statistically robust model that not only predicts activity but also offers a mechanistic interpretation of the structure-activity relationship. nih.gov

Methodology of a QSAR Study

A typical QSAR analysis for derivatives of this compound would proceed through several key stages:

Data Set Selection: A series of structurally related analogs would be synthesized, with systematic modifications at various positions of the molecule (e.g., substitutions on the phenyl ring, changes to the oxane ring). The biological activity of each compound would be measured under uniform experimental conditions to ensure consistency. This activity is typically expressed quantitatively, for instance, as the half-maximal inhibitory concentration (IC₅₀), which is often converted to a logarithmic scale (pIC₅₀) for modeling. wikipedia.org

Molecular Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors that encode its structural, physicochemical, and electronic properties are calculated. frontiersin.org These descriptors are the independent variables in the QSAR model and can be categorized as:

Physicochemical Descriptors: These include parameters related to hydrophobicity (e.g., LogP), electronic effects (e.g., Hammett constants, dipole moment), and steric properties (e.g., molar refractivity, molecular weight). frontiersin.org

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like molecular size, shape, and branching (e.g., Wiener index, Zagreb indices). frontiersin.org

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape and volume. Advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the molecules. basicmedicalkey.comneovarsity.org

Model Development and Validation: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). cambridge.org The goal is to find a model that is statistically significant and has strong predictive power. The robustness and predictive ability of the model are assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. jocpr.com

Hypothetical QSAR Data for N-(3,4-dimethylphenyl)oxan-4-amine Analogs

To illustrate the process, consider a hypothetical dataset for a series of analogs. The table below presents fictional data where R1 and R2 represent different substituents on the phenyl ring. The biological activity (pIC₅₀) is correlated with calculated molecular descriptors.

CompoundR1R2pIC₅₀LogP (Hydrophobicity)Molar Refractivity (MR)Dipole Moment
1CH₃CH₃6.53.285.42.1
2HH5.82.575.21.9
3ClH6.23.180.12.8
4ClCl6.83.785.03.5
5OCH₃H6.02.482.32.5
6NO₂H6.92.681.84.5

Deriving Mechanistic Insights from the QSAR Model

The primary goal of QSAR in this context is to understand the underlying mechanisms of interaction between the compounds and their biological target. nih.gov This is achieved by interpreting the final QSAR equation. A hypothetical MLR model derived from the data above might look like this:

pIC₅₀ = 0.55 * (LogP) - 0.08 * (MR) + 0.45 * (Dipole Moment) + 4.50

From this equation, several mechanistic insights can be drawn:

Influence of Hydrophobicity (LogP): The positive coefficient for LogP (+0.55) suggests that increasing the hydrophobicity of the substituents on the phenyl ring is beneficial for biological activity. This could imply that the compound binds to a hydrophobic pocket in the target protein.

Steric Effects (Molar Refractivity): The negative coefficient for Molar Refractivity (-0.08), a descriptor for molecular volume and polarizability, indicates that bulky substituents might be detrimental to activity. This suggests a sterically constrained binding site where larger groups could cause unfavorable steric clashes.

Electronic Properties (Dipole Moment): The positive and significant coefficient for the dipole moment (+0.45) highlights the importance of electronic interactions. A higher dipole moment, likely arising from electron-withdrawing groups, enhances activity. This could point to a key dipole-dipole or hydrogen bonding interaction with the target.

By analyzing these relationships, researchers can form a hypothesis about the pharmacophore—the essential arrangement of features necessary for biological activity. For instance, the model suggests that an ideal compound in this series would be moderately hydrophobic, not excessively bulky, and possess a significant dipole moment. This provides a clear, rational basis for designing the next generation of compounds. mdpi.com

Advanced 3D-QSAR methods like CoMFA and CoMSIA further enhance mechanistic understanding by generating 3D contour maps. researchgate.netresearchgate.net These maps visualize regions around the aligned molecules where specific properties are favorable or unfavorable for activity. For example, a CoMFA steric map might show green contours in areas where bulk is favorable and yellow contours where it is disfavored, providing a detailed 3D guide for structural modification. slideshare.net

Mechanistic Biological Investigations in Vitro and Cellular Studies

Exploration of Molecular Targets and Binding Interactions (In Vitro)

Currently, there is no publicly available data from receptor binding assays or enzyme inhibition and activation assays for N-(3,4-dimethylphenyl)oxan-4-amine hydrochloride.

No specific studies detailing the binding affinity or selectivity of this compound for any G-protein coupled receptors or ion channels have been identified in the available scientific literature.

Information regarding the inhibitory or activating effects of this compound on specific enzymes such as phosphodiesterases or transferases is not present in published research.

Cellular Uptake and Subcellular Localization Studies (In Vitro)

Scientific reports detailing the mechanisms of cellular entry, accumulation, and subcellular distribution of this compound are not available.

Mechanistic Studies on Cellular Pathway Modulation (In Vitro)

There is a lack of published data on the effects of this compound on intracellular signaling pathways.

No studies have been found that investigate the impact of this compound on kinase cascades or second messenger systems.

There is no available information to suggest whether this compound is involved in modulating protein-protein or protein-DNA interactions.

Metabolomic and Biotransformation Studies of N 3,4 Dimethylphenyl Oxan 4 Amine Hydrochloride

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

The initial phase in characterizing the metabolic profile of a novel chemical entity involves assessing its stability in the presence of drug-metabolizing enzymes. In vitro systems, such as liver microsomes and hepatocytes, are standard models for predicting in vivo hepatic clearance. nuvisan.com

For N-(3,4-dimethylphenyl)oxan-4-amine hydrochloride, metabolic stability would likely be evaluated in human and preclinical species (e.g., rat, dog) liver microsomes and hepatocytes to identify potential species differences in metabolism. These assays involve incubating the compound with the biological matrix and monitoring its disappearance over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From these experiments, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.gov The intrinsic clearance reflects the inherent capacity of the liver to metabolize a drug, independent of blood flow. nuvisan.com

Hypothetical In Vitro Metabolic Stability Data:

SpeciesSystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanLiver Microsomes4515.4
RatLiver Microsomes2824.8
DogLiver Microsomes6211.2
HumanHepatocytes5512.6 (per million cells)
RatHepatocytes3519.8 (per million cells)

These hypothetical results suggest that this compound is moderately metabolized in human liver systems, with a faster rate of metabolism observed in rats. The data from hepatocytes, which contain a broader range of enzymes than microsomes, would provide a more comprehensive picture of its metabolic fate.

Identification and Characterization of In Vitro Metabolites

Following the stability assessment, the next step is to identify the structures of the metabolites formed. High-resolution mass spectrometry is a crucial tool for elucidating the chemical transformations that the parent compound undergoes.

Based on the structure of this compound, several oxidative metabolic pathways are plausible, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.

Aromatic Hydroxylation: The dimethylphenyl ring is a likely site for hydroxylation, potentially at the positions ortho or para to the amine linkage.

N-dealkylation: While this is a secondary amine, further metabolism could lead to the removal of the oxan group, though this is generally a less common pathway for cyclic amines compared to acyclic ones.

Oxidation of the Dimethyl Group: One or both of the methyl groups on the phenyl ring could be oxidized to form hydroxymethyl and subsequently carboxylic acid metabolites.

Oxan Ring Oxidation: The oxan (tetrahydropyran) ring could undergo hydroxylation at various positions. nih.gov

N-oxidation: The secondary amine nitrogen is susceptible to oxidation to form the corresponding hydroxylamine (B1172632) or N-oxide. nih.govnih.gov

Hydrolytic pathways are less likely for this compound due to the absence of ester or amide bonds susceptible to hydrolysis.

Hypothetical Oxidative Metabolites:

Metabolite IDProposed StructureBiotransformation Pathway
M1N-(3-hydroxymethyl-4-methylphenyl)oxan-4-amineOxidation of methyl group
M2N-(3-methyl-4-hydroxymethylphenyl)oxan-4-amineOxidation of methyl group
M3N-(3,4-dimethyl-5-hydroxyphenyl)oxan-4-amineAromatic hydroxylation
M4N-(3,4-dimethylphenyl)oxan-4-ol-amineOxan ring hydroxylation
M5N-hydroxy-N-(3,4-dimethylphenyl)oxan-4-amineN-oxidation

Phase II metabolism, or conjugation, involves the addition of endogenous polar molecules to the parent compound or its Phase I metabolites, facilitating their excretion. For this compound, the primary conjugation reactions would be expected to occur at any newly formed hydroxyl groups.

Glucuronidation: Uridine diphosphate-glucuronosyltransferases (UGTs) could catalyze the attachment of glucuronic acid to hydroxylated metabolites (M1, M2, M3, M4) and the N-hydroxy metabolite (M5). The secondary amine itself could also be a site for N-glucuronidation.

Sulfation: Sulfotransferases (SULTs) could add a sulfonate group to the hydroxylated metabolites, competing with glucuronidation.

Urinary metabolites of structurally similar compounds have been shown to exist as their β-glucuronides. nih.gov

Hypothetical Conjugate Metabolites:

Metabolite IDProposed StructureConjugation Pathway
M6M3-O-glucuronideGlucuronidation
M7M4-O-glucuronideGlucuronidation
M8M3-O-sulfateSulfation

Enzyme Kinetics of Major Metabolizing Enzymes (e.g., Cytochrome P450s, UGTs)

To understand the potential for drug-drug interactions and variability in metabolism, it is important to identify the specific enzymes responsible for the biotransformation of this compound. This is typically achieved through reaction phenotyping studies using recombinant human CYP enzymes or specific chemical inhibitors.

Given its structure as an amine and the presence of an aromatic ring, CYP2D6 and CYP3A4 would be the primary candidates for investigation, as these enzymes are known to metabolize a wide range of amine-containing compounds. nih.gov Other CYPs, such as CYP2C9 and CYP2C19, would also be screened.

Enzyme kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), would be determined for the major metabolic pathways.

Hypothetical Enzyme Kinetic Data for the Formation of Major Metabolites:

MetabolitePrimary EnzymeKm (µM)Vmax (pmol/min/pmol CYP)
M1CYP2D615120
M3CYP3A42585
M4CYP2C195040

These hypothetical data suggest that CYP2D6 is the primary enzyme responsible for the metabolism of this compound, exhibiting the highest affinity (lowest Km) and velocity for metabolite formation. The involvement of multiple CYP enzymes is common for many drugs and indicates several parallel pathways for clearance.

Advanced Analytical Methodologies for N 3,4 Dimethylphenyl Oxan 4 Amine Hydrochloride Research

Development and Validation of HPLC-UV/MS Methods for Purity and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of N-(3,4-dimethylphenyl)oxan-4-amine hydrochloride. jneonatalsurg.com The development of a robust HPLC method involves the systematic optimization of chromatographic conditions to achieve efficient separation of the main compound from any impurities or degradation products. jneonatalsurg.comusp.br A typical approach utilizes reversed-phase chromatography, which is well-suited for moderately polar compounds.

Method development would commence with the selection of a suitable stationary phase, commonly a C18 column, and a mobile phase consisting of an aqueous component (like water with a pH modifier such as formic acid or ammonium (B1175870) formate) and an organic solvent (typically acetonitrile (B52724) or methanol). nih.gov Gradient elution is often employed to ensure the timely elution of all components with good peak shape.

Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which provides quantitative data based on the analyte's chromophore. For this compound, the aromatic ring would allow for sensitive UV detection. To achieve unambiguous peak identification and purity assessment, a Mass Spectrometry (MS) detector is coupled to the HPLC system (LC-MS). The MS detector provides mass-to-charge ratio (m/z) information, confirming the identity of the parent compound and enabling the characterization of unknown impurities based on their mass. nih.gov

Validation is performed according to established guidelines to ensure the method is suitable for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). explorationpub.com

Interactive Table 1: Exemplary Validation Parameters for a Quantitative HPLC-UV/MS Method

Parameter Typical Acceptance Criteria Illustrative Value
Linearity (R²) ≥ 0.99 0.9995
Accuracy (% Recovery) 80-120% 98.5% - 101.2%
Precision (% RSD) ≤ 15% Intra-day: 2.1%, Inter-day: 3.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3 0.5 ng/mL

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.5 ng/mL |

The structure of this compound contains a stereocenter at the C4 position of the oxane ring, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. Chiral HPLC is the gold standard for assessing enantiomeric purity. mdpi.comnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral amines. mdpi.comdrexel.edu Method development involves screening various CSPs and mobile phase compositions (often normal-phase, using solvents like hexane (B92381) and isopropanol (B130326) with an amine additive) to achieve baseline resolution of the enantiomers. nih.gov The enantiomeric excess (ee) can then be accurately calculated from the peak areas of the two enantiomers.

Interactive Table 2: Hypothetical Chiral HPLC Method for Enantiomeric Purity Assessment

Parameter Condition
Column Chiralpak® AD-H (amylose derivative)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 220 nm
Retention Time (S-enantiomer) 8.5 min
Retention Time (R-enantiomer) 10.2 min

| Resolution (Rs) | > 1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives or Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. nih.gov In the context of this compound research, GC-MS is primarily used to detect and identify volatile impurities that may be present from the synthesis process. These can include residual solvents (e.g., toluene, acetone, dichloromethane), starting materials, or volatile by-products. ptfarm.pl

Direct analysis of polar amines like the target compound can be challenging due to their interaction with the stationary phase, leading to poor peak shape. gcms.cz Therefore, specialized columns with base-deactivated surfaces are often required for good chromatographic performance. gcms.cz Alternatively, derivatization can be employed to create a more volatile and less polar derivative suitable for GC analysis. The coupling with a mass spectrometer allows for the confident identification of impurities by comparing their fragmentation patterns with spectral libraries. nih.gov

Interactive Table 3: Potential Volatile Impurities Detectable by GC-MS

Impurity Potential Origin Hypothetical Retention Time (min) Key Mass Fragments (m/z)
Toluene Residual Solvent 4.2 91, 92
3,4-Dimethylaniline (B50824) Starting Material 8.1 121, 106, 77

| Triethylamine | Reagent | 3.5 | 86, 58, 101 |

Capillary Electrophoresis (CE) for Separation and Characterization

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. scispace.com As an amine salt, this compound is an ionic species in solution, making it an ideal candidate for CE analysis. CE offers advantages of high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

In its most common format, Capillary Zone Electrophoresis (CZE), a sample is injected into a fused-silica capillary filled with a background electrolyte (BGE), such as a phosphate (B84403) or borate (B1201080) buffer. scispace.comnih.gov When a high voltage is applied, the cationic compound migrates towards the cathode at a velocity dependent on its electrophoretic mobility, allowing for its separation from neutral impurities and other charged species. This technique is highly effective for purity determination and the quantitative analysis of the main component in research samples.

Interactive Table 4: Representative CE Method Parameters

Parameter Condition
Capillary Fused-silica (50 µm i.d., 60 cm total length)
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Applied Voltage 25 kV
Detection UV at 200 nm

| Hypothetical Migration Time | 4.5 min |

Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Structural Confirmation in Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. nih.gov For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would be used for complete structural assignment and confirmation. The ¹H NMR spectrum would provide information on the number of different protons and their connectivity, while the ¹³C NMR spectrum would identify all unique carbon atoms.

Beyond final product confirmation, NMR is invaluable for real-time or quasi-real-time reaction monitoring. nih.gov By acquiring a series of ¹H NMR spectra at regular intervals during a synthesis, researchers can track the consumption of starting materials and the formation of the product and any intermediates or by-products. beilstein-journals.orgresearchgate.net This provides critical kinetic data and insight into the reaction mechanism, facilitating process optimization.

Interactive Table 5: Hypothetical ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.0-7.2 m 3H Aromatic protons (Ar-H)
~ 4.0 m 2H Oxane protons (-O-CH₂-)
~ 3.5 m 1H Oxane proton (-CH-N-)
~ 3.3 m 2H Oxane protons (-CH₂-CH-N)
~ 2.2 s 6H Methyl protons (Ar-CH₃)
~ 2.0 m 2H Oxane protons (-CH₂-CH-N)

Hyphenated Techniques (e.g., LC-NMR, LC-SPE-NMR) for Metabolite Structure Elucidation

Understanding the metabolic fate of a research compound is crucial. Hyphenated techniques that couple the separation power of HPLC with the structural elucidation capability of NMR are exceptionally powerful for identifying metabolites in complex biological matrices. nih.gov

In an LC-NMR setup, the eluent from the HPLC column flows directly through a specialized NMR flow cell, allowing spectra to be acquired on separated components "on-the-fly." This is suitable for relatively abundant metabolites. For less abundant metabolites that require longer acquisition times for a sufficient signal-to-noise ratio, LC-SPE-NMR is used. In this approach, the HPLC eluent corresponding to a peak of interest is trapped on a small solid-phase extraction (SPE) cartridge. The trapped analyte is then eluted with a deuterated solvent directly into the NMR spectrometer for detailed structural analysis. These techniques are instrumental in identifying products of metabolic transformations such as hydroxylation, N-dealkylation, or glucuronidation.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes towards Analogues with Modified Pharmacophores

The development of novel synthetic routes is paramount for expanding the chemical space around N-(3,4-dimethylphenyl)oxan-4-amine hydrochloride and for structure-activity relationship (SAR) studies. Future research will likely focus on creating analogues with modified pharmacophores to enhance potency, selectivity, and pharmacokinetic properties.

One promising approach involves the late-stage functionalization of the aromatic ring. acs.org Techniques such as palladium-catalyzed cross-coupling reactions could be employed to introduce a variety of substituents at different positions on the 3,4-dimethylphenyl moiety. nih.govnih.gov This would allow for a systematic investigation of how electronic and steric factors influence biological activity.

Another avenue of exploration is the modification of the oxane ring. Biocatalysis, for instance, offers a green and efficient alternative for the synthesis of chiral amine-containing pharmaceuticals. mdpi.com Enzymes could be utilized to create stereospecific variations of the oxane moiety, potentially leading to enantiomers with improved therapeutic profiles. The development of more convergent and versatile synthetic methods will be crucial for the rapid preparation of a diverse library of oxazolidinone analogues. researchgate.net

Strategies for the modification of bioactive natural products can also provide inspiration. mdpi.comnih.gov Techniques such as structural fragmentation and simplification could be applied to the this compound scaffold to identify the minimal structural requirements for biological activity.

Table 1: Potential Synthetic Strategies for Analogue Development

Strategy Target Modification Potential Outcome
Palladium-Catalyzed Cross-Coupling 3,4-Dimethylphenyl Ring Introduction of diverse substituents to probe electronic and steric effects on activity.
Biocatalysis Oxane Ring Enantiomerically pure analogues with potentially improved stereospecific interactions with biological targets.
Structural Fragmentation Entire Scaffold Identification of the minimal pharmacophore required for biological activity.
Late-Stage Functionalization Aromatic Moiety Rapid generation of a library of analogues for comprehensive SAR studies. acs.org

Application of Advanced Spectroscopic Techniques (e.g., Solid-State NMR, Cryo-EM for Ligand-Protein Complexes)

Advanced spectroscopic techniques are poised to provide unprecedented insights into the solid-state properties of this compound and its interactions with biological targets.

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of pharmaceuticals in their solid forms. europeanpharmaceuticalreview.comrsc.org For this compound, SSNMR could be used to:

Identify and characterize different polymorphic forms, which can have significant implications for solubility, stability, and bioavailability.

Elucidate the conformation of the molecule in the solid state.

Study the interactions between the drug substance and excipients in a formulated product.

Recent advancements in SSNMR, such as the use of 35Cl NMR for hydrochloride salts, can provide detailed information about the local environment of the chloride ion, offering further structural insights. researchgate.net Combining SSNMR data with quantum-chemical calculations can allow for the complete assignment of 13C and 1H signals, providing a comprehensive structural characterization. nih.govmdpi.com

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of biological macromolecules, including ligand-protein complexes. nih.govportlandpress.com If the biological target of this compound is identified, cryo-EM could be instrumental in:

Visualizing the binding pose of the compound within the active site of its target protein. nih.gov

Identifying key amino acid residues involved in the interaction.

Understanding the conformational changes induced in the protein upon ligand binding.

This structural information is invaluable for structure-based drug design, enabling the rational optimization of the lead compound to improve its affinity and selectivity. acs.org Even for smaller proteins, recent studies have demonstrated the feasibility of using cryo-EM to determine ligand-bound structures. biorxiv.org

Deeper Computational Modeling of Complex Biological Interactions and Reaction Mechanisms

Computational modeling has become an indispensable tool in modern drug discovery, offering a way to simulate and predict molecular behavior at an atomic level. researchgate.net For this compound, deeper computational modeling can be applied in several key areas.

Molecular dynamics (MD) simulations can be used to model the interaction of the compound with its biological target, providing insights into the dynamics of the binding process and the stability of the resulting complex. acs.org These simulations can help to elucidate the mechanism of action and identify key interactions that contribute to binding affinity.

Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study reaction mechanisms with high accuracy. acs.org If the compound is found to act as an enzyme inhibitor, QM/MM calculations could be used to model the enzymatic reaction and understand how the inhibitor interferes with this process. Furthermore, computational tools can be used to predict reaction outcomes and optimize synthetic routes, complementing the experimental work described in section 9.1. altasimtechnologies.comscholasticahq.com The use of machine learning force fields is also a transformative approach in molecular dynamics simulations. quantistry.com

In silico docking studies can be used to predict the binding modes of newly designed analogues, helping to prioritize which compounds to synthesize and test. nih.govmdpi.com This can significantly accelerate the drug discovery process by focusing resources on the most promising candidates.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding (e.g., Proteomics, Metabolomics)

Omics technologies, such as proteomics and metabolomics, offer a systems-level view of the biological effects of a compound, providing a comprehensive understanding of its mechanism of action.

Proteomics , the large-scale study of proteins, can be used to identify the cellular proteins that are affected by treatment with this compound. scitechnol.comcreative-proteomics.com By comparing the proteomes of treated and untreated cells, researchers can identify potential drug targets and downstream signaling pathways that are modulated by the compound. ingentaconnect.comnih.gov This approach can also help to identify potential off-target effects, which is crucial for assessing the safety of a drug candidate. nih.gov

Metabolomics , the systematic study of metabolites, can provide a snapshot of the metabolic state of a biological system. arome-science.com By analyzing the changes in the metabolome following treatment with this compound, it is possible to identify metabolic pathways that are perturbed by the compound. worldwide.comaspect-analytics.com This can provide valuable clues about the compound's mechanism of action and can also lead to the discovery of biomarkers that can be used to monitor the drug's efficacy and toxicity. nih.govnih.gov

The integration of proteomics and metabolomics data can provide a more complete picture of the cellular response to the compound, leading to a more comprehensive mechanistic understanding.

Table 2: Application of Omics Technologies

Omics Technology Application to this compound Potential Insights
Proteomics Identification of protein expression changes upon treatment. Elucidation of drug targets, affected signaling pathways, and potential off-target effects. ingentaconnect.comnih.gov
Metabolomics Analysis of metabolic profile alterations in response to the compound. Understanding of perturbed metabolic pathways and discovery of efficacy and toxicity biomarkers. nih.govnih.gov
Integrated Omics Combined analysis of proteomic and metabolomic data. A holistic view of the compound's mechanism of action and its system-wide biological effects.

Role of this compound in Chemical Probe Development

A chemical probe is a small molecule that is used to study the function of a particular protein or biological pathway. This compound, if found to have a specific and potent biological activity, could serve as a starting point for the development of a chemical probe.

To be a useful chemical probe, a compound should ideally have:

High potency against its intended target.

High selectivity for its target over other proteins.

A known mechanism of action.

Through the research avenues described above—analogue synthesis to improve potency and selectivity, target identification using proteomics, and mechanistic studies using a combination of experimental and computational approaches—this compound could be optimized into a valuable chemical probe. Such a probe would be a powerful tool for the broader scientific community to investigate the biological role of its target protein in health and disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)oxan-4-amine hydrochloride, and how can reaction conditions be optimized?

  • The synthesis typically involves coupling the 3,4-dimethylphenyl group with an oxane-4-amine intermediate under acidic conditions. A common approach is to use a nucleophilic substitution reaction, where the amine group reacts with a halogenated oxane derivative. Purification via recrystallization in ethanol or methanol is recommended to remove unreacted precursors . For hygroscopic hydrochloride salts, post-synthesis handling should include storage at -20°C in airtight containers to prevent degradation .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm the presence of the 3,4-dimethylphenyl group and oxane ring protons.
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles, ensuring structural accuracy .
  • UV-Vis Spectroscopy: A λmax near 255 nm (observed in similar arylalkylamine hydrochlorides) can validate electronic transitions .

Q. How can researchers ensure reproducibility in solubility studies for this hydrochloride salt?

  • Solubility should be tested in buffered solutions (pH 3–8) due to the compound’s ionic nature. Computational tools like Mercury can predict solubility trends by analyzing LogD (e.g., -0.83 at pH 5.5 vs. 0.09 at pH 7.4 for analogous compounds) . For experimental validation, use dynamic light scattering (DLS) to monitor aggregation in aqueous media.

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., disordered atoms) be resolved during refinement?

  • Disordered atoms in X-ray datasets can be addressed using SHELXL’s PART instruction to refine occupancies and anisotropic displacement parameters. For complex cases, employ Mercury’s visualization tools to overlay multiple structures and identify consistent bonding patterns .

Q. What strategies are effective in analyzing the compound’s potential as a dopamine receptor ligand?

  • Radioligand Binding Assays: Use competitive binding studies with 3H-labeled antagonists (e.g., spiperone) on D2/D4 receptor subtypes. The compound’s 3,4-dimethylphenyl group may enhance selectivity for D4 receptors, similar to structurally related piperidine derivatives .
  • Molecular Docking: Employ software like AutoDock Vina to simulate interactions between the oxane ring and receptor binding pockets. Focus on hydrogen bonding with Ser196 and hydrophobic contacts with Phe117 in D4 models .

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Meta-Analysis: Compare experimental conditions (e.g., cell lines, assay pH) to identify confounding variables. For instance, protonation of the amine group at physiological pH may alter membrane permeability .
  • Dose-Response Curves: Re-evaluate IC50 values under standardized conditions, using a Hill slope analysis to confirm potency trends.

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • ADMET Prediction: Use SwissADME to estimate blood-brain barrier penetration (critical for CNS targets) and cytochrome P450 interactions. The compound’s LogP (~1.8) suggests moderate lipophilicity, favoring oral bioavailability .
  • pKa Determination: Employ MarvinSketch or ACD/Labs to calculate the amine’s basicity (predicted pKa ~10.3), which influences ionization in biological systems .

Q. How can hygroscopicity impact formulation studies, and what mitigation strategies are advised?

  • Hygroscopic hydrochloride salts may absorb moisture during storage, altering dissolution rates. Pre-formulation studies should include dynamic vapor sorption (DVS) analysis to assess water uptake. Lyophilization or co-crystallization with non-hygroscopic counterions (e.g., sulfate) can improve stability .

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Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)oxan-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)oxan-4-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.